COX-1 vs. COX-2 Selectivity Ratio: Phenylbutazone (1.6) is Less COX-2 Selective Than Meloxicam
In equine in vitro assays, phenylbutazone exhibits a COX-1/COX-2 IC50 ratio of 1.6, classifying it as a non-selective NSAID with a slight preference for COX-1 [1]. This contrasts sharply with meloxicam, which demonstrates a much higher COX-2 selectivity ratio of approximately 22 in the same species [1]. While both drugs inhibit COX-2, phenylbutazone's lower ratio results in significantly greater COX-1 inhibition at therapeutic concentrations, a key differentiator when evaluating the risk of gastrointestinal side effects in animal models [2].
| Evidence Dimension | COX-1/COX-2 Selectivity Ratio (Equine) |
|---|---|
| Target Compound Data | IC50: COX-1 6.15 µM, COX-2 3.79 µM; Selectivity Ratio = 1.6 |
| Comparator Or Baseline | Meloxicam: Selectivity Ratio = ~22; Flunixin meglumine: Ratio = 0.08 |
| Quantified Difference | Phenylbutazone is 13.8x less COX-2 selective than meloxicam but 20x more COX-2 selective than flunixin. |
| Conditions | Equine whole blood in vitro COX inhibition assay. |
Why This Matters
Procurement of the correct NSAID for a specific research model depends on this selectivity ratio; phenylbutazone is not a substitute for a COX-2 selective inhibitor like meloxicam, and vice versa, due to divergent impacts on prostaglandin pathways.
- [1] Marshall JF, Blikslager AT. Species Differences in Susceptibility to the Gastro-Ulcerogenic Action of Anti-Inflammatory Agents. In: Table 1. PMC3269908. 2012. View Source
- [2] Beretta C, et al. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. Pharmacol Res. 2005; 52(4):302-306. View Source
